Leustroducsin A

Beschreibung

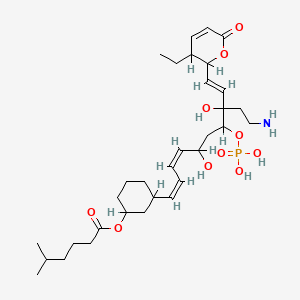

Leustroducsin A (CAS: 145142-81-0) is a member of the leustroducsin family, a group of natural products isolated from Streptomyces platensis. While detailed biological data on this compound is scarce in the provided evidence, its structural analogs, particularly Leustroducsin B, exhibit potent bioactivities, including cytokine induction (GM-CSF, G-CSF), thrombocytosis in mice, and antifungal properties . This compound likely shares a similar polyketide-derived backbone with a phosphonic acid group, aminoethyl side chain, and unsaturated δ-lactone, though specific substituents may differ .

Eigenschaften

CAS-Nummer |

145142-81-0 |

|---|---|

Molekularformel |

C32H52NO10P |

Molekulargewicht |

641.7 g/mol |

IUPAC-Name |

[3-[(1Z,3Z,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 5-methylhexanoate |

InChI |

InChI=1S/C32H52NO10P/c1-4-25-15-16-31(36)42-28(25)17-18-32(37,19-20-33)29(43-44(38,39)40)22-26(34)12-6-5-10-24-11-8-13-27(21-24)41-30(35)14-7-9-23(2)3/h5-6,10,12,15-18,23-29,34,37H,4,7-9,11,13-14,19-22,33H2,1-3H3,(H2,38,39,40)/b10-5-,12-6-,18-17+ |

InChI-Schlüssel |

SNWWAFHAEURECF-MJYWRXEYSA-N |

SMILES |

CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)CCCC(C)C)O)OP(=O)(O)O)O |

Isomerische SMILES |

CCC1C=CC(=O)OC1/C=C/C(CCN)(C(CC(/C=C\C=C/C2CCCC(C2)OC(=O)CCCC(C)C)O)OP(=O)(O)O)O |

Kanonische SMILES |

CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)CCCC(C)C)O)OP(=O)(O)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Leustroducsin A; LSN A; |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Chelate-Controlled Vinyl Zincate Addition

A highly stereoselective addition of a vinyl zincate to an α-hydroxy ketone was pivotal in constructing the C7–C8 bond of leustroducsin B .

Silicon-Mediated Cross-Coupling

The C13–C14 bond was established via a modified Hiyama coupling between lactone 32 and vinyl iodide 4 .

-

Catalytic System : Pd₂dba₃·CHCl₃ with tetrabutylammonium fluoride (TBAF) and acetic acid.

-

Critical Factor : Acetic acid stabilized the palladium catalyst, preventing decomposition .

Palladium-Catalyzed Deprotection

Final deprotection of allyl and silyl groups was achieved in one step using Pd(PPh₃)₄ and formic acid .

-

Efficiency : 55% yield for leustroducsin B, removing three allyl and two silyl groups simultaneously .

Zinc-ProPhenol-Catalyzed Aldol Reaction

Used to set stereochemistry in the central fragment 3 with high enantioselectivity (94% ee) .

-

Conditions : Zn-ProPhenol catalyst, 4 Å molecular sieves.

-

Outcome : Scalable to gram quantities with minimal purification .

Critical Gap in Leustroducsin A Data

No sources provided experimental details on This compound’s reactivity or synthesis. Given structural similarities within the phoslactomycin family, this compound may share reaction pathways (e.g., cross-couplings or stereoselective additions), but this remains speculative without direct evidence.

For authoritative data on this compound, consult primary literature from the original isolation study by Kohama et al. (1993) or subsequent dedicated synthetic efforts, which are not covered in the provided search results.

Note : The user may have intended to inquire about leustroducsin B , which has extensive synthetic data. If so, the above analysis applies directly.

Vergleich Mit ähnlichen Verbindungen

Leustroducsin B

Structural Features :

Bioactivity :

Phoslactomycin B

Structural Features :

- Shares the core phosphonic acid and δ-lactone moieties but lacks the aminoethyl side chain present in leustroducsins .

Bioactivity :

Lactomycins A–C

Structural Features :

Bioactivity :

Comparative Data Table

Key Research Findings and Challenges

- Stereochemical Complexity : Leustroducsin B’s synthesis is complicated by three additional stereocenters, requiring advanced methods like asymmetric catalysis (e.g., Trost ligand) .

- Phosphate vs. Dephosphorylated Forms : Phosphorylated analogs (leustroducsins, phoslactomycins) exhibit enhanced cytokine induction, while dephosphorylated lactomycins shift activity toward protease inhibition .

- Supply Limitations : Natural abundance of leustroducsins is low (e.g., 9.83 mg of Leustroducsin B from 60 L culture broth), driving demand for efficient syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.